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molecular formula C8H6N2O4 B1303277 7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-86-0

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1303277
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
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Patent
US05091528

Procedure details

Under argon, ethyl bromoacetate (7.2 ml, 65 mmol) was added to a solution of anhydrous potassium fluoride (10 g, 172.1 mmol) in 50 ml anhydrous DMF. The solution was stirred for 30 minutes at room temperature. 2-Amino-5-nitrophenol (Aldrich, 10 g, 65 mmol) was then dissolved in 25 ml of DMF and added dropwise to the reaction with stirring. After the final addition the reaction was warmed to 70 degrees and stirred for 16-24 hours. The reaction was then poured into 300 mls of an ice/water mixture with stirring. A yellow precipitate was formed immediately. The solid was filtered off and dried in vacuo. The product was recrystallized from hot THF. Collected 8.3 g (72.5%) of tan crystals: m.p. 227-230; 'H NMR (300 MHz, DMSO) δ 4.752 (s, 2H, CH2), 7.0835 (d, J=8.73, Hz, 1H, ACH), 7.769 (d, J=2.44 Hz, 1 H) 7.9185 (dd, J=2.525, 8.705 Hz, 1H, ACH); 13C NMR (300 MHz, DMSO) δ 66.560, 111.344, 115.776, 118.738, 134.464, 142.643, 142.861, 164.891. Mass spectrum (EI) m/z 194 M+
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](OCC)=[O:4].[F-].[K+].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[OH:20]>CN(C=O)C>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]2[NH:10][C:3](=[O:4])[CH2:2][O:20][C:12]=2[CH:13]=1)([O-:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise to the reaction
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
After the final addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 70 degrees
STIRRING
Type
STIRRING
Details
stirred for 16-24 hours
Duration
20 (± 4) h
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was formed immediately
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from hot THF
CUSTOM
Type
CUSTOM
Details
Collected 8.3 g (72.5%) of tan crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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